Bindarit

概要

科学的研究の応用

Bindarit has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying indazole derivatives and their chemical properties.

Biology: Investigated for its role in modulating immune responses and inflammatory pathways.

Industry: Utilized in the development of anti-inflammatory drugs and formulations.

作用機序

BINDARITは、主にMCP-1、MCP-2、MCP-3などの単球走化性タンパク質(MCP)の産生を阻害することによって効果を発揮します . 脂肪酸結合タンパク質4(FABP4)と相互作用し、その発現と核内局在を高めます . この相互作用は、ペルオキシソーム増殖剤活性化受容体γ(PPARγ)とリポ多糖(LPS)依存性キナーゼシグナル伝達経路に影響を与えます . さらに、this compoundは、p65とp65/p50によるMCP-1プロモーター活性化を阻害することによって、核因子-κB(NF-κB)シグナル伝達経路を調節します .

類似の化合物との比較

This compoundは、MCP合成の特異的な阻害と広範囲な抗炎症活性のために、インダゾール誘導体の中でユニークです . 類似の化合物には、以下のようなものがあります。

インドメタシン: 異なる分子標的を持つ非ステロイド性抗炎症薬(NSAID)。

ジクロフェナク: 別のNSAIDで、作用機序が異なります。

セレコキシブ: 抗炎症作用を持つ選択的シクロオキシゲナーゼ-2(COX-2)阻害剤.

This compoundのユニークさは、特定のケモカインを調節する能力と、様々な炎症性疾患や自己免疫性疾患における潜在的な治療的応用にあります .

生化学分析

Biochemical Properties

Bindarit interacts with various biomolecules, playing a significant role in biochemical reactions. It specifically interacts with fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . This interaction influences the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit human coronary artery smooth muscle cell proliferation and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the classical NFκB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NFκB dimers, and a subsequently reduced nuclear translocation and DNA binding . This results in the downregulation of MCP-1 and IL-12β/p40 expression .

Temporal Effects in Laboratory Settings

This compound has shown to repress CCL2 expression by cultured NVU cells as well as brain and spinal cord tissue in vivo . It also significantly modified the course and severity of clinical EAE, diminished the incidence and onset of disease, and evidenced signs of disease reversal .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce neointima formation in both non-hyperlipidaemic and hyperlipidaemic conditions . The dosage effects vary, with different dosages showing different levels of efficacy in reducing neointima formation .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. A study has shown that this compound can be delivered into the interior of atherosclerotic plaques through a yeast-derived microcapsule mediated biomimetic approach .

Subcellular Localization

This compound can directly interact with FABP4 by increasing its expression and nuclear localization, thus impacting on peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling . This suggests that this compound may be localized in the nucleus of the cell where it can interact with these proteins and influence their activity .

準備方法

合成経路と反応条件

BINDARITは、1-ベンジルインダゾールと2-ブロモ-2-メチルプロパン酸を塩基の存在下で反応させる多段階プロセスによって合成することができます . 反応条件は通常、混合物を55℃で3時間加熱することを含みます . This compoundの構造は、核磁気共鳴(NMR)分光法、高分解能質量分析法(HR-MS)、元素分析などの技術を使用して確認されます .

工業的生産方法

工業的な設定では、this compoundは、より高い収率と純度を実現するために反応条件を最適化することによって製造されます。 This compoundのジメチルスルホキシド(DMSO)における溶解度は、16.2mg/mLを超え、様々な製剤での使用を促進します . 原液は、-20℃以下で数か月間保存できます .

化学反応の分析

反応の種類

BINDARITは、次のような様々な化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、インダゾール環構造を修飾するために実施することができます。

置換: This compoundは、特にベンジル基において置換反応を受け、異なる官能基を持つ誘導体を形成することができます.

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

科学研究への応用

This compoundは、広範な科学研究への応用を持っています。

化学: インダゾール誘導体とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 免疫応答と炎症性経路の調節における役割について調査されています.

医学: 関節炎、膵炎、腎炎などの炎症性疾患や自己免疫性疾患の治療における治療の可能性について探求されています.

産業: 抗炎症薬や製剤の開発に使用されています.

類似化合物との比較

Bindarit is unique among indazolic derivatives due to its specific inhibition of MCP synthesis and its broad anti-inflammatory activity . Similar compounds include:

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with different molecular targets.

Diclofenac: Another NSAID with a distinct mechanism of action.

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.

This compound’s uniqueness lies in its ability to modulate specific chemokines and its potential therapeutic applications in various inflammatory and autoimmune diseases .

特性

IUPAC Name |

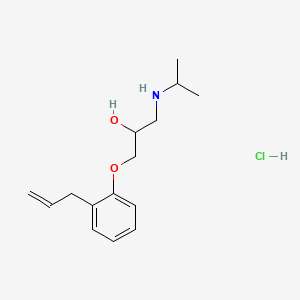

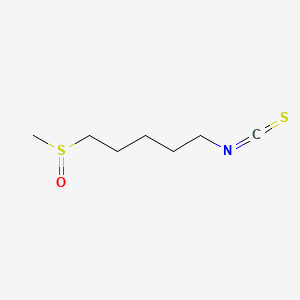

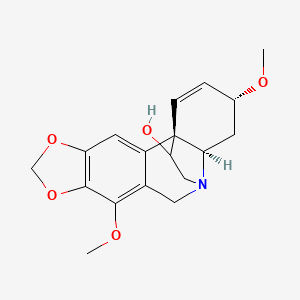

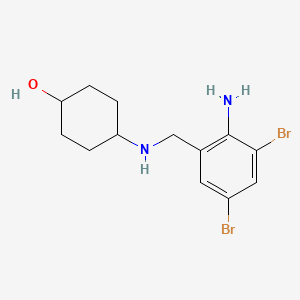

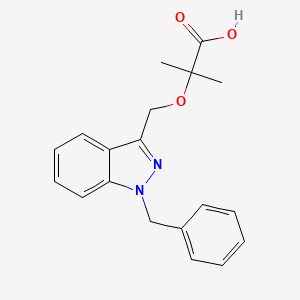

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHORRSSURHQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156660 | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130641-38-2 | |

| Record name | Bindarit [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindarit | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINDARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。